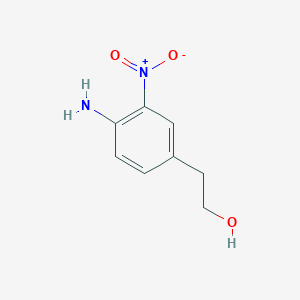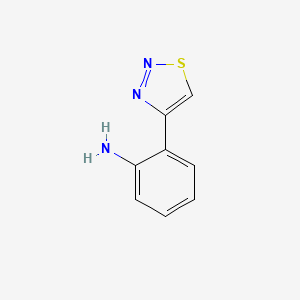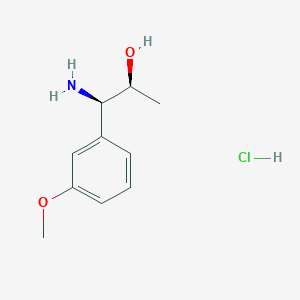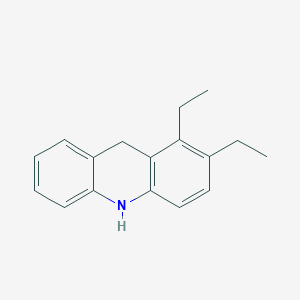
2-(4-Amino-3-nitrophenyl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Amino-3-nitrophenyl)ethanol is an organic compound with the molecular formula C8H10N2O3 It is characterized by the presence of an amino group (-NH2) and a nitro group (-NO2) attached to a benzene ring, along with an ethanol group (-CH2CH2OH)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Amino-3-nitrophenyl)ethanol typically involves the nitration of 4-aminophenol followed by reduction and subsequent reaction with ethylene oxide. The nitration process introduces the nitro group to the benzene ring, while the reduction step converts the nitro group to an amino group. The final step involves the reaction with ethylene oxide to introduce the ethanol group.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are common practices to enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Amino-3-nitrophenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The hydrogen atoms on the benzene ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Cl2, Br2) and sulfonic acids.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of halogenated or sulfonated derivatives.
Applications De Recherche Scientifique
2-(4-Amino-3-nitrophenyl)ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(4-Amino-3-nitrophenyl)ethanol involves its interaction with specific molecular targets and pathways. The amino and nitro groups play a crucial role in its reactivity and interactions with biological molecules. The compound can form hydrogen bonds and participate in redox reactions, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Nitrophenyl)ethanol: Similar structure but lacks the amino group.
4-Amino-3-nitrophenol: Similar structure but lacks the ethanol group.
2-Amino-4-nitrophenol: Similar structure but with different positioning of functional groups.
Uniqueness
2-(4-Amino-3-nitrophenyl)ethanol is unique due to the presence of both amino and nitro groups on the benzene ring along with an ethanol group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Formule moléculaire |
C8H10N2O3 |
|---|---|
Poids moléculaire |
182.18 g/mol |
Nom IUPAC |
2-(4-amino-3-nitrophenyl)ethanol |
InChI |
InChI=1S/C8H10N2O3/c9-7-2-1-6(3-4-11)5-8(7)10(12)13/h1-2,5,11H,3-4,9H2 |
Clé InChI |
PGWCQWNKURSDSN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1CCO)[N+](=O)[O-])N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-[(4-Phenylpyrimidin-2-yl)amino]benzamide](/img/structure/B12936251.png)
![2-Chloro-4-((1S,3R,5S)-3,6-dihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)-3-methylbenzonitrile](/img/structure/B12936257.png)




![1-[(2,6-Dichlorophenyl)methyl]imidazolidine-2,4-dione](/img/structure/B12936308.png)
![(1R,2R,4R)-1,7,7-Trimethyl-N-(pyridin-2-ylmethyl)bicyclo[2.2.1]heptan-2-amine dihydrochloride](/img/structure/B12936310.png)

![7-Mercapto-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B12936318.png)
